(Tetrahydro-2H-thiopyran-4-yl)methanol
Overview
Description
(Tetrahydro-2H-thiopyran-4-yl)methanol is an organic compound that features a thiopyran ring structure with a hydroxymethyl group attached to the fourth carbon atom
Mechanism of Action
Target of Action
Tetrahydro-2H-thiopyran-4-yl methanol, also known as TETRAHYDROTHIOPYRAN-4-METHANOL, is a biochemical reagent . It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists . Toll-like receptor 7 is a protein that in humans is encoded by the TLR7 gene. It is involved in pathogen recognition and activation of innate immunity, which suggests that this compound may play a role in these biological processes.
Mode of Action
It is known to be used in the synthesis of pteridinone toll-like receptor 7 agonists . Agonists are substances that initiate a physiological response when combined with a receptor. In this case, the compound may interact with Toll-like receptor 7 to initiate an immune response.
Biochemical Pathways
Given its role in the synthesis of toll-like receptor 7 agonists , it can be inferred that it may influence the pathways associated with innate immunity.
Result of Action
Considering its role in the synthesis of toll-like receptor 7 agonists , it can be inferred that the compound may contribute to the activation of innate immunity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-2H-thiopyran-4-yl)methanol typically involves the reduction of esters or ketones. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent. For example, the ester precursor can be reduced in the presence of LiAlH4 in tetrahydrofuran (THF) at 0°C, followed by workup with water and extraction with ether to yield the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Tetrahydro-2H-thiopyran-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
(Tetrahydro-2H-thiopyran-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential antimicrobial and anticonvulsant properties.
Medicine: Research explores its use in drug development, particularly for its biological activity against certain pathogens.
Industry: It is used as an intermediate in the production of fine chemicals, plastics, and other materials.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-4-methanol: Similar structure but with an oxygen atom instead of sulfur.
Tetrahydrothiopyran-4-yl acetate: An ester derivative with different reactivity.
Tetrahydrothiopyran-4-yl chloride: A halogenated derivative used in substitution reactions.
Uniqueness
(Tetrahydro-2H-thiopyran-4-yl)methanol is unique due to the presence of a sulfur atom in the ring, which imparts distinct chemical properties compared to its oxygen-containing analogs. This sulfur atom influences the compound’s reactivity, making it suitable for specific applications in synthesis and biological research.
Properties
IUPAC Name |
thian-4-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVCLDAMMNHILO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602925 | |
Record name | (Thian-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100277-27-8 | |
Record name | (Thian-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Hydroxymethyl)tetrahydro-2H-thiopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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